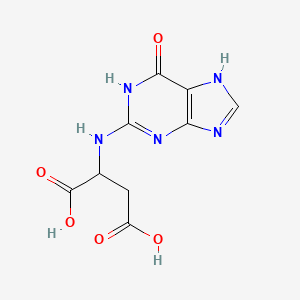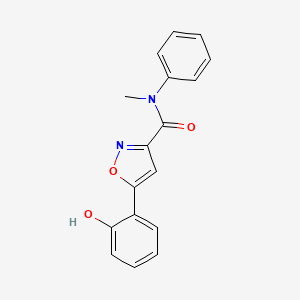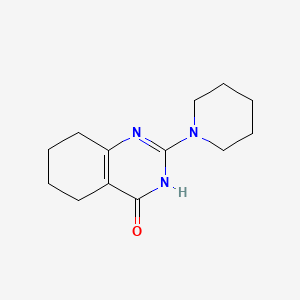![molecular formula C16H19N3O2S B3719067 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone](/img/structure/B3719067.png)
6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone
Descripción general
Descripción
6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (PKB), which is an essential enzyme involved in many cellular processes. The compound has been extensively studied due to its potential therapeutic applications in various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone involves the inhibition of 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone. 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling pathway. 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone activation promotes cell survival, proliferation, and metabolism by phosphorylating downstream targets. The inhibition of 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone by 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by inhibiting 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone. It has also been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone in lab experiments include its high degree of purity, which makes it suitable for further research. The compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, the limitations of using the compound in lab experiments include its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone. One direction is to investigate its potential therapeutic applications in other diseases, including neurodegenerative diseases and inflammatory disorders. Another direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, further research is needed to evaluate the safety and toxicity of the compound in vivo.
Aplicaciones Científicas De Investigación
The compound has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to have potent inhibitory effects on 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone, which is an essential enzyme involved in many cellular processes, including cell survival, proliferation, and metabolism. The inhibition of 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone by 6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone has been demonstrated to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-2-4-14(5-3-12)22-11-13-10-15(20)18-16(17-13)19-6-8-21-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGHYYZYUAISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3718987.png)
![N-(2-hydroxyphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3719001.png)



![5-(1,3-benzodioxol-5-yl)-3-ethyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3719039.png)
![2-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3719044.png)
![3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3719062.png)
![N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3719063.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone](/img/structure/B3719070.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-methyl-4(1H)-pyrimidinone](/img/structure/B3719077.png)
